2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile
Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C18H11Cl2N3OS and its molecular weight is 388.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Analysis
- Vibrational Spectroscopic Analysis : Studies have conducted vibrational spectral analysis using FT-IR and FT-Raman spectroscopy techniques. For instance, research on similar pyrimidine derivatives highlights their structural and electronic properties, including equilibrium geometry, vibrational wavenumbers, and potential energy scans to understand the molecule's stability and nonlinear optical behavior. Such analysis aids in the development of chemotherapeutic agents by understanding molecular conformations and interactions (Alzoman et al., 2015).
Molecular Docking and Biological Activity
- Potential Chemotherapeutic Applications : The molecular docking studies suggest that certain pyrimidine derivatives exhibit inhibitory activity against specific proteins, indicating their potential as anti-diabetic and anti-bacterial compounds. For example, one study demonstrated a compound's inhibitory activity against GPb, suggesting its potential as an anti-diabetic compound (Alzoman et al., 2015).
- Antiviral Activity : Another area of application is in antiviral research, where pyrimidine derivatives have been explored for their potential to inhibit the replication of herpes viruses and retroviruses, showcasing the scope of these compounds in viral infection treatments (Holý et al., 2002).
Synthesis and Chemical Reactions
- Synthesis of Derivatives : The synthesis of pyrimidine derivatives is crucial for exploring their potential applications. Research shows efficient methods for synthesizing various derivatives, which are essential for further pharmacological studies. For example, one study discusses the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluates their antibacterial activity, contributing to the search for new antibacterial agents (Rostamizadeh et al., 2013).
Cytotoxic Activity
- Cancer Research : Certain pyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cell lines, indicating their potential in cancer therapy. For instance, novel 5-methyl-4-thiopyrimidine derivatives have shown varying degrees of cytotoxicity, offering insights into the development of cancer treatments (Stolarczyk et al., 2018).
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-14-7-4-8-15(20)13(14)10-25-18-22-16(11-5-2-1-3-6-11)12(9-21)17(24)23-18/h1-8H,10H2,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFOXCZQSXAQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124081 | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-1,6-dihydro-6-oxo-4-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478261-70-0 | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-1,6-dihydro-6-oxo-4-phenyl-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478261-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-1,6-dihydro-6-oxo-4-phenyl-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.